Prolyl Endopeptidase Inhibitor 1

概要

説明

. PREP is an enzyme involved in the breakdown of peptides, and its inhibition has been studied for potential therapeutic applications in various fields, including neurology, psychiatry, and inflammation.

準備方法

Synthetic Routes and Reaction Conditions: Prolyl Endopeptidase Inhibitor 1 can be synthesized through a series of chemical reactions starting from basic amino acids. The synthesis involves the protection of the amino group, followed by the formation of a peptide bond with proline derivatives. The final step includes the deprotection of the amino group to yield the active inhibitor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.

化学反応の分析

Types of Reactions: Prolyl Endopeptidase Inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are performed using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of proline and other amino acids, which are then used in the synthesis of the inhibitor.

科学的研究の応用

Neuroprotective Effects

PEP inhibitors have been shown to play a crucial role in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cognitive Improvement in Animal Models : S 17092 has demonstrated efficacy in improving cognitive deficits in animal models. A study involving chronic low-dose MPTP-treated monkeys indicated that oral administration of S 17092 significantly enhanced performance on cognitive tasks, suggesting its potential as a treatment for cognitive impairments associated with parkinsonism .

- Mechanism of Action : The neuroprotective effects are attributed to the inhibition of proline endopeptidase, which is involved in the degradation of neuropeptides linked to cognitive functions. By preserving these neuropeptides, PEP inhibitors may enhance cognitive performance .

Therapeutic Potential in Neurodegenerative Diseases

Recent studies have highlighted the involvement of prolyl endopeptidase in various neurodegenerative conditions:

- Alzheimer's Disease : PEP inhibitors like S 17092 are being investigated for their potential to mitigate symptoms associated with Alzheimer's disease by enhancing neuropeptide levels that are crucial for memory and learning . The inhibition of prolyl endopeptidase may help reduce amyloid-beta toxicity, a hallmark of Alzheimer's pathology.

- Parkinson's Disease : Research has indicated that PEP inhibitors can alleviate cognitive deficits in models of Parkinson's disease by protecting against neuropeptide degradation, thereby improving overall cognitive function .

Applications in Cancer Research

Emerging evidence suggests that PEP inhibitors may also have applications in oncology:

- Triple-Negative Breast Cancer (TNBC) : A study demonstrated that the PEP inhibitor Y-29794 inhibited proliferation and induced apoptosis in TNBC cell lines. This suggests a dual role for PEP inhibitors as both neuroprotective agents and potential anticancer therapies .

Mechanistic Insights and Kinetic Studies

Understanding the kinetics and mechanisms of action for PEP inhibitors is essential for developing effective therapies:

- Kinetic Studies : Recent investigations into new compounds revealed varying degrees of inhibitory activity against prolyl endopeptidase, with some exhibiting potent inhibition at low concentrations (IC50 values ranging from 26 to 63 µM) . These studies help elucidate structure-activity relationships that can inform future drug design.

Case Studies and Experimental Findings

Several case studies and experimental findings support the therapeutic applications of PEP inhibitors:

作用機序

The mechanism by which Prolyl Endopeptidase Inhibitor 1 exerts its effects involves the inhibition of the PREP enzyme. By binding to the active site of PREP, the inhibitor prevents the enzyme from cleaving peptide bonds, thereby reducing the breakdown of peptides involved in various physiological processes. The molecular targets and pathways involved include the regulation of neurotransmitter levels and the modulation of inflammatory responses.

類似化合物との比較

Z-Pro-Prolinal

KYP-2047

Boc-Pro-prolinal (synonym for Prolyl Endopeptidase Inhibitor 1)

Other plant-derived phenolics with inhibitory activity against PREP

生物活性

Prolyl Endopeptidase Inhibitor 1 (PEP Inhibitor 1) plays a significant role in various biological processes, particularly in the context of neurodegenerative diseases and cognitive function. This article delves into its biological activity, mechanisms of action, and implications in therapeutic applications, supported by research findings and data tables.

Overview of Prolyl Endopeptidase

Prolyl endopeptidase (PEP) is a serine protease that cleaves peptide bonds at proline residues. It is implicated in the degradation of neuropeptides and peptide hormones, influencing numerous physiological processes including mood regulation, cognition, and blood pressure management . PEP is notably abundant in the brain, where it has been associated with several neuropsychiatric disorders such as depression, schizophrenia, and post-traumatic stress disorder (PTSD) .

PEP inhibitors, including PEP Inhibitor 1, exert their effects by preventing the enzymatic activity of PEP. This inhibition leads to increased levels of neuropeptides such as substance P and thyrotropin-releasing hormone (TRH), which have neuroprotective properties. Research indicates that these inhibitors can enhance cognitive functions and protect against neuronal damage during ischemic events .

Table 1: Summary of Key Research Findings on PEP Inhibitors

Cognitive Enhancement in Animal Models

A study involving the administration of S17092 demonstrated significant improvements in cognitive tasks among monkeys subjected to MPTP-induced parkinsonism. The results indicated that S17092 not only inhibited PEP activity but also enhanced overall cognitive performance, suggesting its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative diseases .

Neuroprotective Effects

Research on Z-Pro-Prolinal highlighted its ability to protect neuronal cells from delayed death following ischemic episodes. This protection was mediated through the modulation of vasopressin and TRH levels, reinforcing the role of neuropeptides in neuroprotection .

Kinetic Studies

Kinetic studies on various PEP inhibitors reveal that they often exhibit mixed inhibition patterns, affecting both the enzyme's maximum reaction velocity () and its affinity for substrates (). For instance, compounds with specific para substitutions showed varying inhibitory capabilities, emphasizing the importance of molecular structure in determining efficacy .

Implications for Therapeutic Development

The biological activity of PEP inhibitors underscores their potential as therapeutic agents for treating cognitive impairments and neurodegenerative diseases. By modulating neuropeptide levels and protecting against neuronal damage, these compounds could provide new avenues for managing conditions such as Alzheimer's disease and depression.

特性

IUPAC Name |

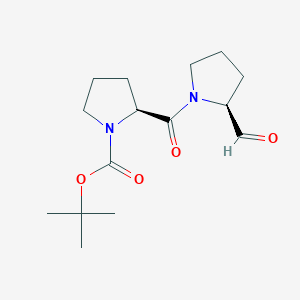

tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMMWKUMNGTPE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007186 | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86925-97-5 | |

| Record name | N-Benzyloxycarbonylprolylprolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。